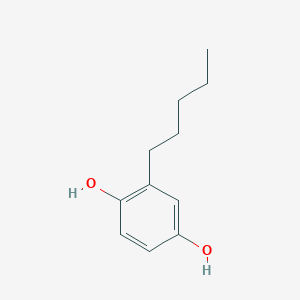

2-Pentylbenzene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

4693-32-7 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-pentylbenzene-1,4-diol |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,12-13H,2-5H2,1H3 |

InChI Key |

ZFMFIBDSZCASNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 2-Pentylbenzene-1,4-diol

Regioselective Functionalization of Benzene (B151609) and its Derivatives

The regioselective functionalization of benzene is a critical step in the synthesis of specifically substituted aromatic compounds like this compound. rsc.orgresearchgate.net The challenge lies in directing the incoming pentyl group to the desired position on the benzene ring relative to the hydroxyl groups, which are often introduced at a later stage.

One common industrial route to produce similar hydroquinone (B1673460) derivatives involves the dialkylation of benzene. atamanchemicals.com For instance, the reaction of benzene with propene yields 1,4-diisopropylbenzene, which can then be converted to hydroquinone. atamanchemicals.com A similar principle can be applied using a pentylating agent. Friedel-Crafts alkylation is a classic method for introducing an alkyl group onto a benzene ring. atamanchemicals.com However, this reaction is often plagued by issues of polyalkylation and rearrangement of the alkyl group. To achieve regioselectivity, directing groups on the benzene ring are often employed. For the synthesis of this compound, one might start with a pre-functionalized benzene derivative that directs the pentyl group to the desired ortho position relative to a hydroxyl or protected hydroxyl group.

Recent advancements have focused on catalyst-controlled regioselective C-H functionalization to overcome the limitations of traditional methods. researchgate.net These methods offer a more direct and efficient way to introduce alkyl groups at specific positions on an aromatic ring. For example, transition-metal-catalyzed hydroarylation can be a powerful tool, although achieving specific regioselectivity remains a challenge. researchgate.net

Catalytic Approaches in Pentylbenzene-1,4-diol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of this compound synthesis, catalytic methods can be employed for both the introduction of the pentyl group and the formation of the diol functionality.

Transition-metal catalysts, such as those based on rhodium or ruthenium, have been explored for the synthesis of hydroquinones from acetylene (B1199291) and iron pentacarbonyl, where the metal acts as a catalyst. atamanchemicals.com While not a direct synthesis of the pentylated analog, this highlights the potential for catalytic carbonylation and related reactions in constructing the hydroquinone core.

A more direct approach involves the catalytic alkylation of a hydroquinone precursor. For example, the reaction of hydroquinone with an appropriate pentylating agent in the presence of an acid catalyst can yield the desired product. chembk.com Methanesulfonic acid has been used as a catalyst in the synthesis of related dialkylated hydroquinones. chembk.com The choice of catalyst is crucial for controlling the regioselectivity and minimizing side reactions. Furthermore, catalytic methods are being developed for the stereoselective synthesis of related diols, which is particularly important for producing chiral molecules. researchgate.net

Synthesis and Derivatization of Analogs and Precursors

The synthesis of analogs and precursors of this compound expands the chemical space and allows for the creation of a diverse range of molecules with potentially unique properties. This includes the introduction of various substituents on the benzene ring and the stereocontrolled synthesis of complex structures.

Synthetic Routes to Substituted Pentylbenzene-1,4-diols (e.g., 2,5-Di-tert-pentylbenzene-1,4-diol)

The synthesis of substituted pentylbenzene-1,4-diols often involves the alkylation of hydroquinone. For example, 2,5-Di-tert-pentylbenzene-1,4-diol (also known as 2,5-di-tert-amylhydroquinone) can be prepared by reacting hydroquinone with a tert-pentylating agent. chembk.comnih.govlookchem.comfluorochem.co.uk A common method involves the use of an alcohol or alkene in the presence of an acid catalyst.

A specific laboratory preparation involves placing hydroquinone in an autoclave with toluene, followed by the addition of methanesulfonic acid as a catalyst and heating the mixture. chembk.com This process leads to the formation of 2,5-di-tert-amylhydroquinone. chembk.com The reaction conditions, such as temperature and catalyst concentration, are critical for optimizing the yield and purity of the product.

| Product | Starting Material | Catalyst | Solvent | Key Conditions | Reference |

| 2,5-Di-tert-pentylbenzene-1,4-diol | Hydroquinone | Methanesulfonic acid | Toluene | Heated in an autoclave | chembk.com |

This table summarizes a synthetic route to a substituted pentylbenzene-1,4-diol analog.

Chemoenzymatic and Stereoselective Synthesis of Complex Pentylbenzene (B43098) Diol Analogs (e.g., Cannabinoids)

The principles of synthesizing substituted pentylbenzene diols are foundational to the creation of more complex molecules, including certain cannabinoid analogs. google.commdpi.comresearchgate.netchemrxiv.orgresearchgate.net While this compound itself is a hydroquinone, the structurally related 5-pentylbenzene-1,3-diol (olivetol) is a key precursor in the synthesis of many cannabinoids. google.com The methodologies, however, share common principles of aromatic substitution and functional group manipulation.

Chemoenzymatic methods are increasingly being employed to achieve high stereoselectivity in the synthesis of complex molecules. google.com These methods combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, engineered host cells can be used to produce cannabinoid analogs through metabolic pathways. google.com These pathways involve a series of enzymatic reactions that can stereoselectively assemble complex structures from simpler precursors. google.com

Stereoselective synthesis is also achieved through purely chemical means. For example, the total stereoselective synthesis of certain hexahydrocannabinol (B1216694) diastereomers has been accomplished starting from 5-pentylcyclohexane-1,3-dione (B100022) and optically pure citronellal (B1669106) via an intramolecular Diels-Alder reaction. chemrxiv.org This demonstrates the power of stereocontrolled reactions in building complex chiral molecules from achiral or simpler chiral precursors.

Functional Group Interconversions and Aromatic Substitutions on the Pentylbenzene-1,4-diol Core

Once the this compound core is synthesized, its functional groups can be further modified to create a variety of derivatives. solubilityofthings.com Functional group interconversion refers to the transformation of one functional group into another. ub.eduvanderbilt.eduimperial.ac.uk For instance, the hydroxyl groups of the diol can be converted into ethers or esters. These transformations can alter the molecule's physical and chemical properties.

Aromatic substitution reactions can be used to introduce additional substituents onto the benzene ring. libretexts.orgmsu.edu The existing hydroxyl and pentyl groups will direct incoming electrophiles to specific positions on the ring. For example, halogenation of a similar compound, 5-pentylbenzene-1,3-diol, can be controlled to achieve selective substitution at the 4-position. The hydroxyl groups are strongly activating and ortho-, para-directing, while the pentyl group is weakly activating and also ortho-, para-directing. The interplay of these directing effects determines the position of further substitution.

Common electrophilic aromatic substitution reactions that could be applied to the this compound core include:

Halogenation: Introduction of chlorine, bromine, or iodine atoms.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Acylation: Introduction of an acyl group.

These reactions open up a wide range of possibilities for creating novel derivatives with tailored properties.

Methodological Advancements in Analog Synthesis

The synthesis of analogs of this compound often involves the introduction of hydroxyl groups onto a pentylbenzene framework. Dihydroxylation reactions, which add two hydroxyl groups across a double bond, are a primary method for creating vicinal diols (where the -OH groups are on adjacent carbons). Recent advancements have focused on precisely controlling the outcome of these reactions and maximizing their efficiency.

The control of regioselectivity (where functional groups are placed) and diastereoselectivity (the relative 3D arrangement of those groups) is fundamental in the synthesis of complex molecules like diol analogs. In dihydroxylation reactions of substituted alkenes, such as those derived from pentylbenzene, the goal is to direct the addition of two hydroxyl groups to specific carbons and to control their spatial orientation.

The most common mechanism for syn-dihydroxylation, where both hydroxyl groups are added to the same face of a double bond, involves the use of osmium tetroxide (OsO₄). numberanalytics.comlibretexts.org This reaction proceeds through a concerted [3+2] cycloaddition between the alkene and OsO₄ to form a cyclic osmate ester intermediate. numberanalytics.com Subsequent hydrolysis of this intermediate yields the syn-diol. numberanalytics.comlibretexts.org Because the intermediate forms in a single step, it locks in the stereochemistry of the product.

Strategies to control the outcome include:

Substrate Control: The inherent electronic and steric properties of the starting material can influence the direction from which the bulky reagent (like OsO₄) approaches the double bond.

Chiral Catalysts: The use of chiral ligands in conjunction with the metal catalyst (e.g., osmium-catalyzed asymmetric dihydroxylation) can create a chiral environment around the reaction center, favoring the formation of one enantiomer or diastereomer over another. numberanalytics.commit.edu This is particularly important when creating optically active products.

Reaction Conditions: Solvents and temperature can also play a role in influencing the selectivity of the reaction. numberanalytics.com

In the context of alkylbenzene derivatives, dihydroxylation can be performed on the alkyl chain. For instance, an electrophotocatalytic dihydroxylation of n-pentylbenzene has been shown to produce the corresponding 1,2-diol. nih.gov The diastereomeric ratio (dr) in these reactions indicates the degree of stereochemical control, with higher ratios signifying greater selectivity. nih.gov

| Substrate | Product | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|

| Ethylbenzene | 1-Phenyl-1,2-ethanediol (8) | Not Specified | 58% (as diacetate 7) |

| n-Pentylbenzene | 1-Phenyl-1,2-pentanediol (9) | 2.3:1 | 68% |

| n-Hexylbenzene | 1-Phenyl-1,2-hexanediol (10) | 4:1 | 78% |

Optimizing reaction conditions is a critical step to ensure that a desired chemical transformation is both efficient and clean, maximizing the product yield and its purity. google.com For the synthesis of diol analogs, this involves the systematic adjustment of various parameters to favor the formation of the target molecule over side products. Key parameters that are often optimized include the choice of catalyst, oxidant, solvent, temperature, and reaction time. researchgate.net

For example, in iron-catalyzed dioxygenation reactions, which are related to dihydroxylations, the choice of solvent and the amount of oxidant can have a dramatic impact on the product yield. researchgate.net An iron-catalyzed diacetoxylation of indene (B144670) (an alkene) showed that changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to acetic acid (AcOH) and varying the equivalents of the oxidant PhI(OAc)₂ significantly altered the yield of the desired diacetate product. researchgate.net While a specific optimization for this compound synthesis is not detailed, these principles are broadly applicable.

The process of optimization can be summarized as follows:

Catalyst and Reagent Screening: Different catalysts and oxidizing agents are tested to identify the most effective combination. For instance, while osmium tetroxide is highly effective for syn-dihydroxylation, it is also toxic and expensive, leading researchers to develop alternatives or use it in catalytic amounts with a co-oxidant. youtube.com Iron-based catalysts represent a more cost-effective and less toxic alternative. researchgate.net

Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction rates and selectivities.

Temperature and Concentration: Reaction temperature affects the rate of reaction; higher temperatures can increase speed but may also lead to decomposition or the formation of byproducts. The concentration of reactants is adjusted to find a balance between reaction rate and selectivity.

| Catalyst (FeCl₃) | Oxidant (PhI(OAc)₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 5 mol% | 1.2 equiv | CH₂Cl₂ | Room Temp | 18 | 25 |

| 5 mol% | 1.2 equiv | AcOH | 80 | 18 | 75 |

| 5 mol% | 1.5 equiv | AcOH | 80 | 18 | 94 |

| - | 1.5 equiv | AcOH | 80 | 18 | No Reaction |

Biosynthesis, Natural Occurrence, and Metabolic Pathways

Natural Isolation and Identification of Pentylbenzene (B43098) Diol Scaffolds

The pentylbenzene diol scaffold, a core chemical structure, is not synthesized in isolation but is found within a broader family of naturally occurring compounds. Its origins can be traced through the biosynthetic pathways of various organisms, from microbes to plants. These pathways, while diverse, often share common enzymatic strategies, particularly the use of polyketide synthases, to construct the characteristic alkylbenzene resorcinol (B1680541) or hydroquinone (B1673460) core.

The social amoeba Dictyostelium discoideum is a notable producer of a related pentylbenzene diol compound, 4-methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD). semanticscholar.orgresearchgate.net This molecule acts as a differentiation-regulating factor, playing a role in the organism's development, including chemotactic cell aggregation and spore maturation. oup.comnih.gov The genome of D. discoideum contains an unusually large number of genes for polyketide synthases (PKSs), the enzymes responsible for producing MPBD and other secondary metabolites. oup.comnih.gov

The biosynthesis of MPBD is carried out by a novel hybrid Type I-Type III PKS called SteelyA. oup.comoup.com This enzyme utilizes a fatty acid synthase-like mechanism to create a hexanoyl starter unit, which is then extended and cyclized by a C-terminal Type III PKS domain to form the alkyl resorcinol scaffold of MPBD. semanticscholar.orgnih.gov The identification of MPBD and the elucidation of its biosynthetic pathway in D. discoideum provide a clear example of microbial systems generating pentylbenzene diol structures. oup.comresearchgate.net

In the plant kingdom, the most well-known examples of pentylbenzene diol-related structures are the phytocannabinoids produced by Cannabis sativa. nih.govnih.gov Compounds like Cannabigerol (CBG) and Cannabidiol (B1668261) (CBD) are terpenophenolic compounds, featuring a decorated resorcinol core attached to an alkyl chain. nih.govresearchgate.net The biosynthesis of these molecules is a key example of a plant pathway for producing alkylbenzene diol scaffolds.

The pathway begins with the formation of olivetolic acid, which possesses the characteristic pentyl side chain. nih.gov This step is catalyzed by a combination of a tetraketide synthase (TKS) and an olivetolic acid cyclase (OAC). nih.gov Subsequently, a prenyltransferase enzyme attaches a geranyl group to the olivetolic acid core, forming cannabigerolic acid (CBGA), the central precursor to most other cannabinoids. researchgate.net Specific synthases then cyclize CBGA to form the acidic precursors of major cannabinoids like CBD (CBDA synthase) and THC (THCA synthase). nih.govresearchgate.net This pathway highlights a sophisticated enzymatic process for creating complex pentylbenzene diol derivatives in plants. fortunahemp.com

Enzymatic Mechanisms and Biotransformations

The formation and subsequent metabolic fate of pentylbenzene diols are governed by specific classes of enzymes. Polyketide synthases are fundamental to the initial construction of the core scaffold, while a variety of oxidative and reductive enzymes are responsible for its modification and breakdown.

Polyketide synthases (PKSs) are the central enzymes in the biosynthesis of the pentylbenzene diol scaffold in organisms like D. discoideum. semanticscholar.orgresearchgate.net This organism possesses a large repository of PKS proteins, indicating their importance in its biology. oup.comnih.gov The biosynthesis of MPBD is attributed to a multifunctional PKS protein designated DiPKS1, also known as SteelyA. semanticscholar.orgoup.com

This enzyme is a hybrid, combining features of Type I and Type III PKSs. oup.comnih.gov The Type I portion is responsible for generating the pentyl (or hexanoyl) chain, which is then passed to the Type III PKS domain. nih.gov This Type III domain catalyzes the cyclization reaction to produce the final alkyl resorcinol scaffold of MPBD. semanticscholar.orgresearchgate.net Research has shown that the interaction between different domains of the PKS protein is crucial for determining the final product. semanticscholar.orgresearchgate.net This intricate enzymatic machinery demonstrates a precise mechanism for generating metabolic diversity and producing specific pentylbenzene diol structures. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Pentylbenzene Diol Scaffolds

| Enzyme/Protein | Organism | Compound/Scaffold Produced | Pathway |

| SteelyA (DiPKS1) | Dictyostelium discoideum | 4-Methyl-5-pentylbenzene-1,3-diol (MPBD) | Microbial Polyketide Synthesis |

| Tetraketide Synthase (TKS) | Cannabis sativa | Olivetolic Acid | Phytocannabinoid Biosynthesis |

| Olivetolic Acid Cyclase (OAC) | Cannabis sativa | Olivetolic Acid | Phytocannabinoid Biosynthesis |

| CBDA Synthase | Cannabis sativa | Cannabidiolic Acid (CBDA) | Phytocannabinoid Biosynthesis |

Substituted benzenediols, including 2-pentylbenzene-1,4-diol, are subject to various biotransformation reactions, primarily categorized as Phase I (modification) and Phase II (conjugation) metabolism. wur.nl Phase I reactions, particularly oxidation and reduction, are critical for modifying the structure and increasing the hydrophilicity of these compounds.

Oxidative transformations are often catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes can introduce hydroxyl groups onto the aromatic ring or oxidize alkyl side chains. nih.govyoutube.com For a compound like this compound, CYP enzymes could potentially catalyze further hydroxylation of the ring or oxidation at various positions along the pentyl side chain. researchgate.net

Reductive metabolism can also occur. For example, the reduction of reactive carbonyl species (RCS) generated during lipid peroxidation is a key detoxification pathway. nih.gov Enzymes such as aldo-keto reductases (AKRs) are involved in reducing aldehydes and ketones, which could be formed from the oxidative metabolism of the pentyl side chain. nih.gov These oxidative and reductive processes are fundamental to the metabolic processing of benzenediol compounds in biological systems.

Direct metabolic studies on this compound are not extensively documented in the scientific literature. However, its likely metabolic fate can be inferred from the known biotransformation pathways of analogous structures, such as other substituted benzenes and phenols. nih.gov

The primary routes of metabolism would likely involve the enzymatic processes described previously. The initial steps would be Phase I oxidative reactions catalyzed by cytochrome P450 enzymes. nih.gov This could lead to the formation of more polar metabolites through hydroxylation of the pentyl side chain. Following oxidation, these intermediates would likely undergo Phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxyl groups, to facilitate excretion.

Studies on analogs like phenylpironetin show that metabolism can occur on both the side chains and the core ring structure, often resulting in a large number of metabolites. nih.gov The metabolism of benzene (B151609) itself is known to proceed through oxidation to phenol and hydroquinone, which are then further processed. nih.gov Given this, it is plausible that this compound is extensively metabolized through oxidative pathways targeting both the aromatic ring and the alkyl substituent, leading to a variety of hydroxylated and conjugated derivatives.

Structure Activity Relationship Sar Elucidation and Molecular Modeling

Computational Chemistry Approaches for SAR Analysis

Computational methods provide powerful tools to predict and analyze the interactions of small molecules like 2-Pentylbenzene-1,4-diol with biological targets at an atomic level. These approaches can guide synthetic efforts by prioritizing compounds with a higher likelihood of success.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies would be employed to screen large libraries of virtual compounds and to understand the key molecular interactions driving its binding affinity. nih.govresearchgate.net

The binding mode of this compound is predicted to be anchored by a network of hydrogen bonds and hydrophobic interactions. nih.gov The two hydroxyl (-OH) groups on the hydroquinone (B1673460) ring are critical, acting as both hydrogen bond donors and acceptors. These groups can form strong interactions with polar amino acid residues (such as serine, threonine, or asparagine) or the peptide backbone within a receptor's active site. thealonlab.org The aromatic benzene (B151609) ring can participate in π-π stacking or π-alkyl interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. rsc.org The n-pentyl side chain is expected to occupy a hydrophobic pocket, where it engages in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine. researchgate.net The specific nature and geometry of these interactions are fundamental to the compound's biological activity.

| Molecular Feature | Predicted Interaction Type | Potential Interacting Residues |

| 1,4-Hydroxyl Groups | Hydrogen Bonding | Ser, Thr, Asn, Gln, His, Backbone C=O/N-H |

| Aromatic Ring | π-π Stacking, π-Alkyl | Phe, Tyr, Trp, Ala, Val |

| Pentyl Side Chain | Hydrophobic, van der Waals | Leu, Ile, Val, Ala, Met |

This interactive table illustrates the predicted binding interactions of this compound based on its structural components.

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations are used to investigate the structure, equilibrium, and dynamics of molecular systems, providing insight into the conformational flexibility of both the ligand and the receptor upon binding. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of pentylbenzene (B43098) diol analogues, a QSAR model could be built to predict their activity based on calculated molecular descriptors. mdpi.com

Key descriptors in a QSAR model for these compounds would likely include:

Lipophilicity (e.g., LogP): Primarily influenced by the alkyl side chain. Increased length or branching would affect solubility and membrane permeability.

Electronic Descriptors: Such as atomic charges and dipole moment, which are influenced by the hydroxyl groups and any substituents on the aromatic ring.

Steric/Topological Descriptors: Describing the molecule's size, shape, and branching, which are critical for fitting into a receptor's binding site. researchgate.net

A robust QSAR model can be used for the virtual screening of large compound databases to identify new, potentially active structures for synthesis and testing, thereby accelerating the drug discovery process. nih.govmdpi.com

Experimental Determination of SAR

Experimental synthesis and biological testing of strategically designed analogues are essential to validate computational predictions and build a comprehensive SAR profile.

The pentyl side chain and the hydroxyl groups are primary targets for chemical modification to probe their roles in biological activity. nih.govmdpi.com

Pentyl Side Chain Modifications: The length, branching, and saturation of the alkyl chain can be systematically altered to explore the topology of the hydrophobic binding pocket. For instance, synthesizing analogues with shorter (e.g., butyl) or longer (e.g., hexyl) chains can determine the optimal length for hydrophobic interactions. Introducing branching (e.g., an isopentyl group) or unsaturation (e.g., a pentenyl group) can provide insights into the specific conformational requirements of the binding site. nih.gov

Hydroxyl Group Modifications: The necessity of the two hydroxyl groups can be confirmed by synthesizing mono- and di-methylated ether analogues. The conversion of these groups to ethers or esters would eliminate their hydrogen bonding capability, which is expected to significantly reduce or abolish biological activity if these interactions are critical for binding.

| Analogue | Modification | Hypothetical IC₅₀ (µM) | Rationale for Change in Activity |

| 2-Butylbenzene-1,4-diol | Shorter alkyl chain | 15.2 | Suboptimal filling of the hydrophobic pocket. |

| This compound | Parent Compound | 5.8 | Optimal hydrophobic interaction. |

| 2-Hexylbenzene-1,4-diol | Longer alkyl chain | 12.5 | Steric clash or unfavorable positioning in the pocket. |

| 2-Pentyl-4-methoxy-phenol | Mono-methylation of -OH | 45.7 | Loss of one critical hydrogen bond interaction. |

| 1,4-Dimethoxy-2-pentylbenzene | Di-methylation of -OH | >100 | Complete loss of key hydrogen bonding anchors. |

This interactive table presents hypothetical data to illustrate how systematic structural modifications to the pentyl side chain and hydroxyl groups of this compound could influence its biological activity (IC₅₀).

Placing substituents on the aromatic ring can modulate the electronic properties (electron-donating or -withdrawing) and steric profile of the molecule, which can fine-tune binding affinity and selectivity. jcu.edu.aunih.gov

Rational Design of Pentylbenzene Diol Derivatives for Enhanced Bioactivity

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry, aiming to optimize the biological activity of a lead compound through systematic structural modifications. This process is guided by an understanding of the structure-activity relationship (SAR), which delineates how the chemical structure of a molecule correlates with its pharmacological effect. For this compound, a hydroquinone derivative, the rational design of its analogs would focus on modifying its core structure to enhance a desired biological activity, such as antioxidant, anticancer, or antimicrobial effects. nih.govnih.govresearchgate.net

The core structure of this compound consists of a benzene ring substituted with two hydroxyl groups in a para orientation (a hydroquinone) and a pentyl group at the 2-position. The rational design of its derivatives would involve strategic modifications to these three key components: the hydroquinone ring, the hydroxyl groups, and the alkyl side chain.

Modification of the Alkyl Side Chain:

The lipophilicity and steric bulk of the pentyl group play a crucial role in the molecule's interaction with biological targets and its pharmacokinetic properties.

Chain Length and Branching: Altering the length of the alkyl chain (e.g., from butyl to hexyl) or introducing branching can significantly impact bioactivity. An optimal chain length is often required for effective interaction with the binding site of a target protein. For instance, in some biological systems, increasing the chain length enhances activity up to a certain point, after which a further increase may lead to a decrease in potency due to steric hindrance or unfavorable hydrophobic interactions.

Introduction of Functional Groups: The incorporation of functional groups such as double bonds (alkenyl chains), triple bonds (alkynyl chains), or cyclic moieties (e.g., cyclohexyl) within the side chain can introduce conformational rigidity and additional interaction points. These modifications can influence the binding affinity and selectivity of the compound.

Modification of the Hydroquinone Ring:

The aromatic ring is a key scaffold for interaction with biological targets, often through π-π stacking or hydrophobic interactions.

Substitution on the Ring: Introducing additional substituents, such as halogens (e.g., chlorine, fluorine), methyl groups, or methoxy (B1213986) groups, onto the benzene ring can modulate the electronic properties and steric profile of the molecule. Electron-withdrawing or electron-donating groups can alter the redox potential of the hydroquinone, which can be critical for its antioxidant activity or its role as an enzyme substrate or inhibitor.

Ring Variation: Replacing the benzene ring with other aromatic or heteroaromatic systems could lead to derivatives with novel biological activities.

Modification of the Hydroxyl Groups:

The two hydroxyl groups are essential for the characteristic properties of hydroquinones, including their antioxidant activity through hydrogen donation.

Esterification and Etherification: Conversion of one or both hydroxyl groups to esters or ethers can serve as a prodrug strategy to improve bioavailability. These modifications can alter the compound's solubility and ability to cross cell membranes. Once inside the cell, these derivatives may be hydrolyzed back to the active hydroquinone form.

Bioisosteric Replacement: Replacing the hydroxyl groups with other functional groups that are bioisosteres, such as amino or thiol groups, could result in compounds with different biological profiles while maintaining some structural similarity.

Molecular Modeling in Rational Design:

Computational techniques are invaluable in the rational design process. Molecular docking studies can predict the binding modes of designed derivatives within the active site of a target protein. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, providing predictive power for the design of new, more potent compounds. gardp.org

The following table summarizes the potential modifications to the this compound scaffold for the rational design of new derivatives with enhanced bioactivity.

| Structural Component | Modification Strategy | Rationale for Enhanced Bioactivity |

| Alkyl Side Chain (Pentyl) | Varying chain length and branching | Optimize hydrophobic interactions and steric fit with the target. |

| Introduction of unsaturation or rings | Introduce conformational constraints and additional binding interactions. | |

| Hydroquinone Ring | Introduction of substituents | Modulate electronic properties, redox potential, and steric interactions. |

| Replacement with other ring systems | Explore novel chemical space and potential for new biological activities. | |

| Hydroxyl Groups | Esterification or etherification | Improve pharmacokinetic properties (prodrug approach). |

| Bioisosteric replacement | Alter biological activity while maintaining structural similarity. |

It is important to note that while these principles of rational drug design are generally applicable, the specific biological activity being targeted will ultimately guide the design and synthesis of new this compound derivatives. Each new compound would require thorough biological evaluation to determine the success of the design strategy.

Molecular and Cellular Mechanisms of Action

Receptor Pharmacology and Ligand-Target Interactions

While direct studies on the receptor pharmacology of 2-Pentylbenzene-1,4-diol are scarce, the broader class of phenolic compounds to which it belongs has been investigated for interactions with various receptor systems.

There is currently no direct evidence to suggest that this compound acts as a modulator of cannabinoid receptors (CB1, CB2) or other G-Protein Coupled Receptors (GPCRs). The endocannabinoid system is a primary target for many alkylresorcinols, such as cannabidiol (B1668261) (which features a 5-pentylbenzene-1,3-diol moiety), but the specific pharmacology of a this compound structure has not been characterized in this context. The structural differences, specifically the position of the hydroxyl groups (1,4-diol vs. 1,3-diol), can significantly impact receptor binding and activity.

Similarly, there is a lack of specific research detailing the interactions of this compound with non-cannabinoid GPCRs such as serotonergic, vanilloid, adrenergic, opioid, or glycine (B1666218) receptors. The pharmacological activity of phenolic compounds can be diverse, but without targeted studies on this specific molecule, any potential interactions remain speculative.

Due to the absence of studies on its receptor interactions, the specific binding sites and any potential for allosteric modulation by this compound are unknown. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, and in doing so, can modify the receptor's response to its natural ligand. Research into the allosteric modulation of GPCRs is a growing field, but data for this compound is not available.

Enzymatic Inhibition and Activation Profiles

The potential for this compound to interact with and modulate the activity of various enzymes can be inferred from studies on its parent compound, hydroquinone (B1673460), and other related molecules.

Research has shown that benzene (B151609) metabolites, including 1,4-benzoquinone (B44022) and 1,4-hydroquinone, can lead to the destruction of Cytochrome P450 (P450) enzymes in liver microsomes. This effect is thought to occur through either direct covalent binding or the generation of reactive oxygen species. While 1,4-benzoquinone was found to be a more potent destroyer of P450, 1,4-hydroquinone was associated with a higher production of hydroxyl radicals nih.gov. Given that this compound is a derivative of hydroquinone, it may possess similar capabilities to interact with and potentially inhibit Cytochrome P450 enzymes.

There is no specific information available regarding the interaction of this compound with Fatty Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide.

Studies on benzene metabolites have revealed interactions with topoisomerase II. 1,4-benzoquinone has been identified as a potent topoisomerase II poison, a substance that stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks. Its precursor, 1,4-hydroquinone, also demonstrated the ability to increase topoisomerase II-mediated DNA cleavage, although at higher concentrations nih.gov. This suggests that the hydroquinone moiety of this compound could potentially interact with and modulate the activity of topoisomerase II. The presence of the pentyl group may influence the potency and specificity of this interaction.

There is no available research on the modulation of Beta-site APP Cleaving Enzyme 2 (BACE2) by this compound.

Enzyme Kinetic Studies with Pentylbenzene (B43098) Diol Substrates and Inhibitors

There is currently no publicly available research detailing enzyme kinetic studies specifically involving this compound as a substrate or an inhibitor. Consequently, data on its potential interactions with enzymes, including parameters such as Michaelis-Menten constants (Km) or inhibitory constants (Ki), remains uncharacterized.

Intracellular Signaling Cascade Perturbations

Regulation of Cyclic AMP (cAMP) Signaling Pathways

Scientific literature lacks specific studies investigating the role of this compound in the regulation of cyclic AMP (cAMP) signaling pathways. As a crucial second messenger, cAMP is involved in a multitude of cellular processes, and the effect of this compound on its synthesis, degradation, or downstream signaling remains an area for future investigation.

Interference with Differentiation-Inducing Factor (SDF-1) Signaling Cascade

There is no available data to suggest that this compound interferes with the Differentiation-Inducing Factor (SDF-1, also known as CXCL12) signaling cascade. The interaction of this compound with the SDF-1 receptor, CXCR4, or any downstream signaling events has not been reported in the scientific literature.

Modulation of Other Second Messenger Systems

Comprehensive searches have not revealed any studies on the modulation of other second messenger systems by this compound. The effects of this compound on key signaling molecules such as inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), or intracellular calcium levels are currently unknown.

Preclinical Biological Investigations and Translational Research Avenues

Investigational Roles in Cellular Development and Differentiation Models

Research into alkylated benzene-diol compounds has provided significant insights into the regulation of multicellular development using the social amoeba Dictyostelium discoideum as a model organism. Studies on 4-Methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD), a structural analog of 2-Pentylbenzene-1,4-diol, reveal its crucial role as a signaling molecule. nih.govnih.gov During the initial stages of Dictyostelium development, triggered by starvation, MPBD is instrumental in controlling chemotactic cell aggregation. nih.govslideshare.net It achieves this by regulating the expression of genes within the cyclic AMP (cAMP) signaling pathway, which is essential for attracting individual amoebae into a multicellular slug. nih.gov

In the later stages of development, MPBD's function shifts to inducing the terminal differentiation of cells into spores. nih.govnih.gov Interestingly, structure-activity relationship studies have demonstrated that the functional groups on the MPBD molecule required for inducing spore maturation are distinct from those essential for promoting cell aggregation. This suggests that MPBD regulates these two critical developmental processes through different molecular mechanisms. nih.gov Further investigation has shown that MPBD's effect on spore maturation involves the surface receptor CrlA and its associated G protein, which contains the Gα1 subunit. nih.gov This signaling cascade ultimately leads to the terminal differentiation of spores within the fruiting body. nih.gov

The therapeutic potential of alkylated benzene-diols has been explored in the context of oncology, specifically in anti-leukemic studies. nih.gov The compound 4-methyl-5-n-pentylbenzene-1,3-diol (MPBD), isolated from the fruiting bodies of the cellular slime mold D. mucoroides, has demonstrated significant antiproliferative activity in vitro against human leukemia cell lines. nih.gov

In laboratory assessments, MPBD was shown to suppress the growth of both K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) cells in a dose-dependent manner. nih.gov This inhibitory effect was observed at concentrations ranging from 20 to 80 µM. nih.gov These findings suggest that MPBD or its derivatives may hold therapeutic potential in the treatment of certain cancers, highlighting the value of cellular slime molds as a source for novel pharmacological compounds. nih.gov The research into natural compounds as anti-leukemic agents is a growing field, aiming to identify new therapeutic strategies that can specifically target tumor cells. nih.gov

| Cell Line | Cell Type | Effective Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|---|

| K562 | Human Chronic Myelogenous Leukemia | 20-80 | Dose-dependent suppression of cell growth | nih.gov |

| HL-60 | Human Promyelocytic Leukemia | 20-80 | Dose-dependent suppression of cell growth | nih.gov |

Antimicrobial and Antifungal Activity Assessment

Compounds structurally related to this compound have shown notable antibacterial and anti-biofilm activities. For instance, 4-allylbenzene-1,2-diol, a phytochemical isolated from Piper austrosinense, has been investigated for its mechanism of bactericidal action. nih.gov Research indicates that this compound disrupts the integrity of the bacterial cell membrane, causing perforations and leakage of cellular contents. nih.gov

Beyond direct bactericidal effects, 4-allylbenzene-1,2-diol significantly inhibits bacterial motility and the formation of biofilms, which are structured communities of bacteria that exhibit heightened resistance to antibiotics. nih.govnih.gov In studies against Xanthomonas oryzae pv. oryzae (Xoo), the compound reduced biofilm formation by over 80% at a concentration twice the minimum inhibitory concentration (MIC). nih.gov The inhibition of biofilm formation is a critical therapeutic strategy, as it can restore bacterial susceptibility to conventional antibiotics. mdpi.com The mechanism involves limiting the production of extracellular polysaccharides (EPS) and preventing bacterial adhesion, which are crucial early steps in biofilm development. nih.gov

| Concentration | Biofilm Formation Reduction (%) | Reference |

|---|---|---|

| 2 x MIC | 83.92% | nih.gov |

| MIC | 56.64% | nih.gov |

| 1/2 MIC | 44.98% | nih.gov |

| 1/4 MIC | 31.50% | nih.gov |

The antifungal properties of hydroquinone (B1673460) derivatives have been evaluated against a range of clinically relevant fungal pathogens. An in vitro study of 2-acyl-1,4-benzohydroquinones, which share the core hydroquinone structure, demonstrated significant antifungal activity. researchgate.net The potency of these compounds was found to be influenced by the length of the acyl chain, with 2-octanoylbenzohydroquinone emerging as the most active compound in the series. researchgate.net

This compound exhibited potent activity against various Candida species and filamentous fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. researchgate.net Notably, its efficacy against certain strains, such as Candida krusei (MIC of 2 μg/mL) and Rhizopus oryzae (MIC of 4 μg/mL), was comparable to that of the conventional antifungal drug Amphotericin B. researchgate.net The promising results against Candida strains known to have decreased sensitivity to standard treatments highlight the potential of these hydroquinone-based compounds as candidates for new antifungal drug development. researchgate.net

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans ATCC 10231 | 8 | researchgate.net |

| Candida krusei ATCC 6258 | 2 | researchgate.net |

| Candida parapsilosis ATCC 22019 | 16 | researchgate.net |

| Rhizopus oryzae ATCC 20344 | 4 | researchgate.net |

| Aspergillus fumigatus 2H | 8 | researchgate.net |

Neurobiological and Inflammatory Research Directions (excluding human data)

Preclinical research using animal models has begun to uncover the potential of benzene-diol derivatives in modulating neurobiological and inflammatory pathways. Certain natural hydroquinones are suggested to have neuroprotective effects, potentially by activating the Nrf2 pathway, which upregulates the expression of antioxidant and detoxifying proteins, thereby maintaining cellular redox homeostasis. nih.gov

In the context of inflammation, a novel benzene-1,2-diol derivative demonstrated significant anti-inflammatory effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury. nih.gov The study found that this compound effectively inhibited the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, can drive pathological inflammation. nih.gov Treatment with the compound led to a significant decrease in the level of the pro-inflammatory cytokine IL-1β in the lungs and a marked reduction in lung injury pathology. nih.gov These findings point toward a promising research direction for hydroquinone-based compounds as therapeutic agents for inflammatory diseases driven by inflammasome activation. nih.govresearchgate.net

Modulation of Neuroinflammatory Processes

There is currently no available research investigating the effects of this compound on neuroinflammatory processes.

Anti-inflammatory Mechanisms in Preclinical Models

No preclinical studies have been published detailing the anti-inflammatory mechanisms of this compound.

Appetite Regulation Studies in Animal Models

There are no studies in the public domain that have examined the role of this compound in appetite regulation in animal models.

Exploration in Other Biological Systems and Disease Models (Preclinical)

Interference with Oncogenic Pathways (e.g., BACE2 in cancer models)

No research has been found regarding the interference of this compound with oncogenic pathways, including the BACE2 enzyme in cancer models.

Metabolic Regulation Studies (e.g., glucose metabolism in type 2 diabetes models)

There is no available data on the effects of this compound on glucose metabolism or its potential role in type 2 diabetes models.

Advanced Analytical and Omics Methodologies in Pentylbenzene Diol Research

Chromatographic and Spectroscopic Characterization Techniques

The precise identification and quantification of 2-Pentylbenzene-1,4-diol require sophisticated analytical techniques that combine high-resolution separation with sensitive detection.

The definitive structural confirmation of this compound is achieved through the synergistic use of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the elemental composition of the molecule with high accuracy. For this compound (C₁₁H₁₆O₂), HRMS would provide a measured mass that is extremely close to its calculated monoisotopic mass (180.11503 u). This technique distinguishes the compound from other molecules with the same nominal mass but different elemental formulas, providing a fundamental piece of evidence for its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework. For this compound, the spectra would reveal characteristic signals corresponding to the pentyl side chain, the aromatic ring protons, and the hydroxyl groups. Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, confirming the substitution pattern on the benzene (B151609) ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

| Pentyl-CH₃ | ~0.9 | ~14 | Triplet |

| Pentyl-CH₂ | ~1.3-1.6 | ~22-32 | Multiplets |

| Pentyl-CH₂ (benzylic) | ~2.5 | ~35 | Triplet |

| Aromatic-CH | ~6.6-6.8 | ~115-120 | Doublet, Doublet of doublets |

| Aromatic-C (substituted) | - | ~128 | Singlet |

| Aromatic-COH | - | ~148-150 | Singlets |

| Hydroxyl-OH | Variable (e.g., 4.5-5.5) | - | Broad singlets |

Quantitative analysis is essential for determining the concentration of this compound in samples and for assessing the purity of synthesized batches. Chromatographic methods are the primary tools for this purpose. oup.comepa.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC coupled with a UV or photodiode array (PDA) detector, is a robust method for quantifying phenolic compounds. japsonline.comnih.gov The separation is typically achieved on a C18 column, and the method's accuracy relies on the development of a calibration curve using a purified reference standard of this compound. japsonline.com

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful technique for the analysis of phenolic compounds. oup.comepa.gov Due to the relatively low volatility of diols, derivatization may sometimes be employed to convert the hydroxyl groups into more volatile ethers, improving chromatographic performance. epa.gov

Table 2: Comparison of Quantitative Analytical Methods for this compound

| Technique | Detector | Principle | Advantages | Common Use |

| HPLC | UV/PDA | Separation based on polarity; detection by UV absorbance. nih.gov | High precision, suitable for non-volatile compounds. | Purity assessment, quantification in liquid matrices. |

| GC | FID/MS | Separation based on boiling point/volatility; detection by flame ionization or mass fragmentation. oup.com | High resolution, excellent sensitivity (with MS). | Analysis in complex mixtures, trace-level quantification. |

| LC-MS | MS/MS | Combines HPLC separation with mass spectrometric detection. nih.gov | High selectivity and sensitivity, structural confirmation. | Metabolite identification, quantification in biological samples. |

Genetic Engineering and Gene Expression Analysis

Understanding the biosynthesis, degradation, and biological impact of this compound can be greatly accelerated by genetic tools and gene expression profiling.

To identify the genes and enzymatic pathways responsible for the synthesis or breakdown of this compound, researchers can utilize genetic engineering in model organisms like Escherichia coli, Corynebacterium glutamicum, or the yeast Saccharomyces cerevisiae. nih.govoup.comdtu.dk For instance, if a biosynthetic pathway is hypothesized, targeted deletion of a gene encoding a key enzyme in that pathway would be expected to abolish the production of the compound. Conversely, overexpressing the entire set of pathway genes could lead to enhanced production. nih.govresearchgate.net This approach is fundamental for metabolic engineering efforts aimed at the sustainable production of aromatic compounds. oup.comdtu.dk

Transcriptomics, typically using RNA sequencing (RNA-Seq), provides a snapshot of the entire set of genes being expressed in a cell or tissue at a specific moment. By exposing a model system (e.g., a cell line or bacterium) to this compound and comparing its gene expression profile to an untreated control, researchers can identify which genes are up- or down-regulated in response to the compound. nih.gov This can reveal the cellular pathways that are activated or inhibited, offering clues about the compound's mechanism of action. For example, studies on the related compound hydroquinone (B1673460) have shown significant changes in genes related to oxidative stress, apoptosis, and metabolic pathways. nih.govresearchgate.net

Table 3: Hypothetical Gene Categories Regulated by this compound Exposure

| Functional Category | Potential Gene Regulation | Implied Cellular Response |

| Oxidative Stress Response | Upregulation of antioxidant enzymes (e.g., SOD, CAT) | Cellular defense against reactive oxygen species. |

| Cytochrome P450 Enzymes | Upregulation of specific CYPs | Metabolic processing/detoxification of the compound. |

| Apoptosis Pathways | Regulation of Bcl-2 family and caspase genes | Induction of programmed cell death. |

| Phenylpropanoid Biosynthesis | Downregulation of pathway enzymes | Feedback inhibition or metabolic redirection. |

Metabolomics and Proteomics for Comprehensive Biological Impact Assessment

To gain a holistic understanding of the biological effects of this compound, it is crucial to look beyond the genome and transcriptome to the levels of proteins (proteomics) and metabolites (metabolomics).

Proteomics: This field involves the large-scale study of proteins. Using techniques like mass spectrometry-based proteomics, researchers can identify and quantify thousands of proteins in a sample. nih.gov Following exposure to this compound, proteomic analysis can reveal changes in the abundance of proteins involved in specific cellular processes, corroborating findings from transcriptomic analysis and identifying post-transcriptional regulatory events. researchgate.net For instance, an increase in the abundance of metabolic enzymes or stress-response proteins would provide strong evidence of the compound's impact on those pathways.

Metabolomics: Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov Using platforms like LC-MS and GC-MS, untargeted metabolomic profiling can reveal widespread changes in the cellular metabolome after exposure to this compound. nih.govmdpi.com This powerful approach can identify the downstream metabolic products of the compound itself, as well as perturbations in endogenous metabolic pathways, such as amino acid metabolism, lipid metabolism, or energy production, providing a detailed fingerprint of the compound's physiological effect. nih.govmdpi.com

Profiling of Endogenous Metabolites in Response to Pentylbenzene (B43098) Diols

Metabolic profiling, or metabolomics, is a powerful tool for understanding the systemic effects of chemical compounds on biological systems. By measuring the dynamic changes in low-molecular-weight metabolites, researchers can elucidate the mechanisms of action and potential toxicity of various substances. However, no studies were found that specifically apply these techniques to investigate the metabolic response to this compound.

In related fields, metabolomics has been successfully employed to study the impact of other hydroquinone and benzoquinone derivatives. For instance, studies on compounds like 2,6-dichloro-1,4-benzoquinone (B104592) have revealed significant perturbations in cellular metabolism, including effects on energy production, oxidative stress, and membrane integrity. The absence of similar research on this compound means that its influence on metabolic pathways remains speculative.

Without experimental data, it is not possible to construct a data table of endogenous metabolites affected by this compound.

Identification of Protein Targets and Expression Changes

Similarly, the field of proteomics, which enables the large-scale study of proteins, has not been specifically applied to this compound according to available literature. Proteomic approaches are crucial for identifying the direct protein targets of a small molecule and understanding the subsequent changes in protein expression, which can reveal the compound's mechanism of action.

Research on other structurally related compounds, such as 2-methylhydroquinone, has utilized proteomic and transcriptomic analyses to identify differential expression of proteins involved in degradation pathways and stress responses in organisms like Bacillus subtilis. These studies highlight the potential of proteomics to uncover the cellular machinery that interacts with and responds to hydroquinone derivatives.

The lack of specific proteomic studies on this compound means there is no information on its protein binding partners or its effect on protein expression profiles. Consequently, a data table detailing protein targets and expression changes cannot be generated.

Concluding Perspectives and Future Research Trajectories

Unanswered Questions and Emerging Research Frontiers for 2-Pentylbenzene-1,4-diol

The primary unanswered question is the full spectrum of biological activities of this compound. Based on the known properties of similar phenolic compounds, several research frontiers emerge:

Comprehensive Bioactivity Profiling: A fundamental area of investigation is to screen this compound for a wide range of biological activities. This includes, but is not limited to, its potential as an antioxidant, anti-inflammatory, antimicrobial, and cytoprotective agent. Understanding its mechanism of action in these contexts will be crucial.

Metabolic Fate and Pharmacokinetics: Research is needed to understand how this compound is metabolized in biological systems. Investigating its absorption, distribution, metabolism, and excretion (ADME) profile is essential for determining its potential therapeutic applications and any possible toxicological concerns.

Natural Occurrence and Biosynthesis: While structurally related compounds are found in nature, the natural sources and biosynthetic pathways of this compound remain to be elucidated. Exploring diverse biological sources, such as plants, fungi, and marine organisms, could reveal its natural origins.

Potential for Discovery of Novel Bioactive Pentylbenzene (B43098) Diols

The study of this compound can serve as a gateway to the discovery of other novel and bioactive pentylbenzene diols. The structural diversity within this class of compounds presents a significant opportunity for identifying new molecules with unique therapeutic properties. Future research should focus on:

Combinatorial Synthesis: The generation of a library of pentylbenzene diol derivatives through combinatorial chemistry could accelerate the discovery of compounds with enhanced or novel bioactivities.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and related compounds, researchers can establish clear structure-activity relationships. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.

Advancements in Synthetic Biology for Bioproduction of Pentylbenzene Diols

Chemical synthesis of pentylbenzene diols can be complex and may not be environmentally sustainable. Synthetic biology offers a promising alternative for the production of these compounds. nih.govnih.govnih.gov Key advancements in this field that can be leveraged include:

Metabolic Engineering of Microorganisms: Genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound and other pentylbenzene diols from simple sugars is a viable and sustainable approach. dtu.dk This involves the design and introduction of novel biosynthetic pathways into microbial hosts.

Enzymatic Synthesis: The use of purified enzymes or whole-cell biocatalysts can enable the specific and efficient synthesis of these compounds under mild reaction conditions.

Table 1: Potential Synthetic Biology Strategies for Pentylbenzene Diol Production

| Strategy | Description | Potential Advantages |

| Metabolic Engineering | Introducing and optimizing biosynthetic pathways in microbial hosts. | Sustainable production from renewable feedstocks, lower environmental impact. |

| Enzyme Engineering | Modifying enzymes to improve catalytic efficiency and substrate specificity. | Increased yields and purity of the target compound. |

| Fermentation Optimization | Optimizing growth and production conditions for engineered microbes. | Scalable and cost-effective production processes. |

Integration of Multidisciplinary Approaches in Future Investigations

A comprehensive understanding of this compound and the broader class of pentylbenzene diols will necessitate a multidisciplinary approach, integrating various scientific disciplines. news-medical.netgoogle.comresearchgate.net This includes:

Computational Chemistry and Molecular Modeling: In silico methods can be used to predict the biological activities, toxicity, and pharmacokinetic properties of this compound and its derivatives, thereby guiding experimental research. nih.gov

Analytical Chemistry: Advanced analytical techniques are essential for the detection, identification, and quantification of these compounds in complex biological and environmental samples. nih.govmdpi.comnih.govresearchgate.net

-Omics Technologies: Genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological effects of these compounds and their underlying mechanisms of action.

By embracing these future research trajectories, the scientific community can unlock the full potential of this compound and related compounds, paving the way for new discoveries in medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.